molecular formula C21H16Cl2N2O B11577156 1-(2,4-dichlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11577156
M. Wt: 383.3 g/mol
InChI Key: AKAXJJLKYHBASI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of dichlorobenzyl and phenoxymethyl groups attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and phenoxymethylamine.

    Formation of Benzimidazole Core: The benzimidazole core is formed through a cyclization reaction involving o-phenylenediamine and a suitable aldehyde or ketone.

    Substitution Reactions: The dichlorobenzyl and phenoxymethyl groups are introduced through nucleophilic substitution reactions. For example, 2,4-dichlorobenzyl chloride can react with the benzimidazole core in the presence of a base to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl or phenoxymethyl groups can be replaced by other functional groups using appropriate reagents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential antimicrobial and antiviral properties. It may inhibit the growth of certain bacteria and viruses, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound’s potential anticancer properties are of interest in medicinal chemistry. Researchers investigate its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death).

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound may inhibit the activity of certain enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Disrupting Cell Membranes: The compound may interact with cell membranes, leading to increased permeability and disruption of cellular functions.

    Inducing Apoptosis: In cancer cells, the compound may trigger apoptosis by activating specific signaling pathways that lead to programmed cell death.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds like 2-(2,4-dichlorophenyl)-1H-benzimidazole and 2-(phenoxymethyl)-1H-benzimidazole share structural similarities but may differ in their biological activities and chemical properties.

    Chlorobenzyl Compounds: Compounds containing chlorobenzyl groups, such as 1-(2-chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole, may exhibit different reactivity and biological effects.

    Phenoxymethyl Compounds: Compounds with phenoxymethyl groups, such as 1-(2,4-dichlorobenzyl)-2-(phenoxymethyl)-1H-imidazole, can be compared to understand the influence of the benzimidazole core on their properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other related compounds.

Properties

Molecular Formula

C21H16Cl2N2O

Molecular Weight

383.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C21H16Cl2N2O/c22-16-11-10-15(18(23)12-16)13-25-20-9-5-4-8-19(20)24-21(25)14-26-17-6-2-1-3-7-17/h1-12H,13-14H2

InChI Key

AKAXJJLKYHBASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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